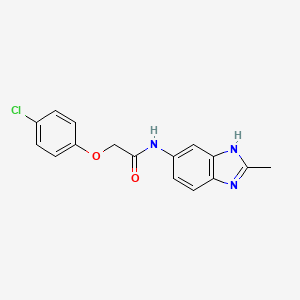
2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
合成路线和反应条件
2-(4-氯苯氧基)-N-(2-甲基-1H-苯并咪唑-6-基)乙酰胺的合成通常涉及以下步骤:
苯并咪唑核的形成: 苯并咪唑核可以通过邻苯二胺与羧酸或其衍生物在酸性条件下缩合来合成。
氯苯氧基的引入: 氯苯氧基可以通过亲核取代反应,使用4-氯苯酚和合适的离去基团引入。
乙酰胺的形成: 最后一步涉及通过使中间体与乙酸酐或乙酰氯反应来形成乙酰胺键。
工业生产方法
工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、优化反应条件和提纯技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在苯并咪唑环上,导致形成各种氧化衍生物。
还原: 还原反应可能发生在硝基或羰基上(如果存在于结构中)。
取代: 氯苯氧基可以参与亲核取代反应,导致形成各种取代衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、过氧化氢和三氧化铬。
还原: 常用的还原剂包括硼氢化钠或氢化铝锂。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化或酮衍生物,而取代反应可能会产生各种取代的苯并咪唑衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医学: 研究其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
2-(4-氯苯氧基)-N-(2-甲基-1H-苯并咪唑-6-基)乙酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。这些可能包括:
酶抑制: 该化合物可能抑制参与疾病途径的特定酶。
受体结合: 它可能与特定的受体结合,调节其活性。
DNA相互作用: 该化合物可能与DNA相互作用,影响基因表达和细胞过程。
相似化合物的比较
类似化合物
- 2-(4-氯苯氧基)-N-(1H-苯并咪唑-2-基)乙酰胺
- 2-(4-氯苯氧基)-N-(2-甲基-1H-苯并咪唑-5-基)乙酰胺
- 2-(4-氯苯氧基)-N-(2-甲基-1H-苯并咪唑-7-基)乙酰胺
独特性
2-(4-氯苯氧基)-N-(2-甲基-1H-苯并咪唑-6-基)乙酰胺因其在苯并咪唑环上的特定取代模式而具有独特性,这可能赋予其与类似化合物相比不同的生物活性和化学性质。
生物活性
2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and bone health. This article summarizes the biological activities associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21ClN4O2. The compound features a benzimidazole core, which is known for its role in various therapeutic applications.
1. Inhibition of Osteoclastogenesis
Recent studies have highlighted the compound's inhibitory effects on osteoclastogenesis, which is crucial for maintaining bone density and preventing osteoporosis. Specifically, a derivative known as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) demonstrated significant anti-resorptive properties:
- Mechanism : PPOAC-Bz altered mRNA expressions of osteoclast-specific markers and inhibited the formation of mature osteoclasts, effectively blocking bone resorption activity in vitro.
- In Vivo Studies : In ovariectomized (OVX) mice models, PPOAC-Bz prevented bone loss, indicating its potential as a therapeutic agent for osteolytic disorders .
| Effect | Observation |
|---|---|
| Inhibition of Osteoclasts | Strong inhibitory effect on osteoclastogenesis |
| Gene Expression | Altered mRNA levels of osteoclast markers |
| Bone Loss Prevention | Effective in OVX-induced bone loss models |
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole compounds can inhibit cancer cell proliferation through various mechanisms:
- ATF4 Pathway Inhibition : Certain derivatives have shown promise as inhibitors of the ATF4 pathway, which is implicated in cancer progression and cell stress responses .
- Cell Line Studies : In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential use in cancer therapy.
3. Metabolic Regulation
Another area of interest is the compound's effect on metabolic pathways:
- Insulin Sensitivity : Some studies suggest that modifications to the benzimidazole structure can enhance insulin sensitivity and glucose metabolism in diabetic models . This highlights the compound's versatility in addressing metabolic disorders alongside its anti-cancer and anti-resorptive activities.
Case Study 1: Osteoporosis Treatment
A study involving PPOAC-Bz showed a marked reduction in osteoclast activity and prevention of bone loss in OVX mice. The findings suggest that this compound could be a valuable addition to osteoporosis treatment regimens.
Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxicity and induced apoptosis, supporting further exploration into its use as an anticancer agent.
属性
分子式 |
C16H14ClN3O2 |
|---|---|
分子量 |
315.75 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-18-14-7-4-12(8-15(14)19-10)20-16(21)9-22-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI 键 |
WZSJLAFHSJHFGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















